Trisodium;1,4-dioxidonaphthalene-2-carboxylate
Description
Trisodium;1,4-dioxidonaphthalene-2-carboxylate is a chemical compound that belongs to the class of organic salts. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three sodium ions and a carboxylate group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Properties
IUPAC Name |
trisodium;1,4-dioxidonaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4.3Na/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9;;;/h1-5,12-13H,(H,14,15);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMYBUBZDRENP-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])C(=O)[O-])[O-].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Na3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium;1,4-dioxidonaphthalene-2-carboxylate typically involves the reaction of naphthalene derivatives with sodium hydroxide. The process begins with the oxidation of naphthalene to form 1,4-dioxido-2-naphthoic acid. This intermediate is then neutralized with sodium hydroxide to produce the trisodium salt. The reaction conditions generally include controlled temperatures and pH levels to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The process may involve continuous stirring and the use of catalysts to enhance the reaction rate and yield. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trisodium;1,4-dioxidonaphthalene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The sodium ions can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state naphthalene derivatives, while reduction reactions may produce lower oxidation state compounds. Substitution reactions can result in the formation of various metal salts of the compound.
Scientific Research Applications
Trisodium;1,4-dioxidonaphthalene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Trisodium;1,4-dioxidonaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. Its carboxylate group allows it to form complexes with metal ions, which can affect enzyme activities and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium naphthalene-1,4-dicarboxylate: Similar in structure but with two carboxylate groups.
Trisodium naphthalene-1,5-dicarboxylate: Another naphthalene derivative with different substitution patterns.
Sodium naphthalene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
Trisodium;1,4-dioxidonaphthalene-2-carboxylate is unique due to its specific substitution pattern and the presence of three sodium ions. This gives it distinct chemical properties, such as solubility and reactivity, which make it suitable for specialized applications in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
